![molecular formula C10H12N4O2 B11736072 ethyl 2-cyano-3-[(1-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate](/img/structure/B11736072.png)
ethyl 2-cyano-3-[(1-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-cyano-3-[(1-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a cyano group, an ethyl ester, and a pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyano-3-[(1-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate typically involves the condensation of aldehyde pyrazole with activated methylenes in an aqueous medium. This method is considered environmentally friendly and efficient . The reaction conditions often include the use of water as a solvent and mild temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Ethyl 2-cyano-3-[(1-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Nucleophiles: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives.
科学研究应用
Ethyl 2-cyano-3-[(1-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity.
Materials Science: It is used in the synthesis of advanced materials with unique properties.
Biological Research: The compound’s interactions with biological systems are investigated to understand its potential as a drug candidate.
Industrial Applications: It is used in the development of new chemical processes and products.
作用机制
The mechanism of action of ethyl 2-cyano-3-[(1-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s cyano group and pyrazole ring play crucial roles in its biological activity. It can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Ethyl 2-cyano-3-[(1-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate can be compared with other pyrazole derivatives, such as:
- Mthis compound
- 2-cyano-3-[(1-methyl-1H-pyrazol-5-yl)amino]prop-2-enamide
- 3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enamide
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties.
属性
分子式 |
C10H12N4O2 |
|---|---|
分子量 |
220.23 g/mol |
IUPAC 名称 |
ethyl 2-cyano-3-[(2-methylpyrazol-3-yl)amino]prop-2-enoate |
InChI |
InChI=1S/C10H12N4O2/c1-3-16-10(15)8(6-11)7-12-9-4-5-13-14(9)2/h4-5,7,12H,3H2,1-2H3 |
InChI 键 |
RLERYGLDEQQQRW-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(=CNC1=CC=NN1C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


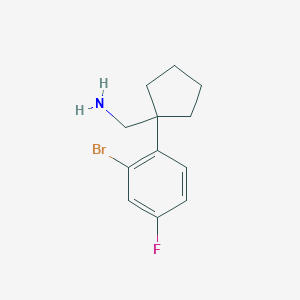
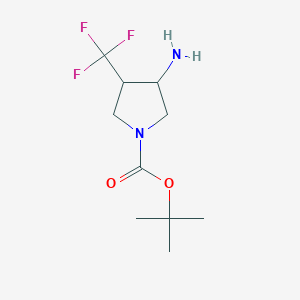
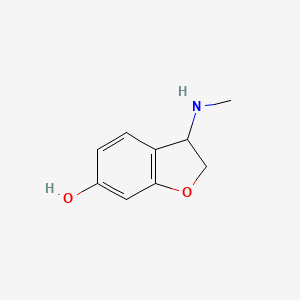
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11736008.png)

amine](/img/structure/B11736016.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11736034.png)
![1,3-Dimethyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B11736040.png)
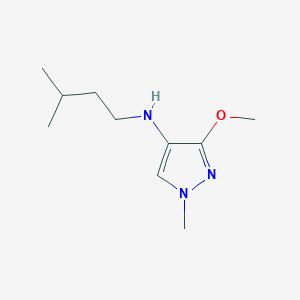
![1,4-dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11736056.png)
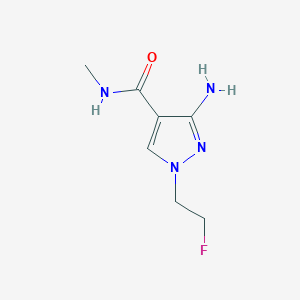
![2-{[(1-ethyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid](/img/structure/B11736064.png)
![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine](/img/structure/B11736080.png)
![5-{[(1,5-Dimethyl-1H-pyrazol-4-YL)amino]methyl}-2-methoxyphenol](/img/structure/B11736091.png)
